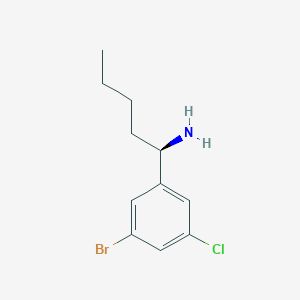![molecular formula C12H10O3S2 B12850431 4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)
4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde is an organic compound with the molecular formula C12H10O3S2 This compound is characterized by the presence of a thiophene ring substituted with a carbaldehyde group and a phenyl ring substituted with a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(Methylsulfonyl)phenylacetic acid.
Formation of Intermediate: The intermediate compound is formed by reacting 4-(Methylsulfonyl)phenylacetic acid with appropriate reagents under controlled conditions.
Final Product Formation: The final product, this compound, is obtained through a series of reactions involving the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium tungstate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share a similar phenyl ring substituted with a methylsulfonyl group and exhibit antimicrobial and anti-inflammatory activities.
N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives: These compounds combine thiazole and sulfonamide groups and are studied for their antibacterial properties.
Uniqueness
4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde is unique due to its specific combination of a thiophene ring and a phenyl ring with a methylsulfonyl group
Propriétés
Formule moléculaire |
C12H10O3S2 |
|---|---|
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
4-(4-methylsulfonylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O3S2/c1-17(14,15)12-4-2-9(3-5-12)10-6-11(7-13)16-8-10/h2-8H,1H3 |
Clé InChI |
ZNGVWYMRFYCFDX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


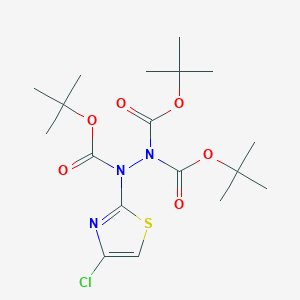
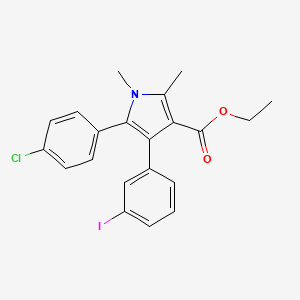
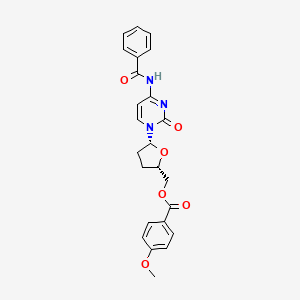
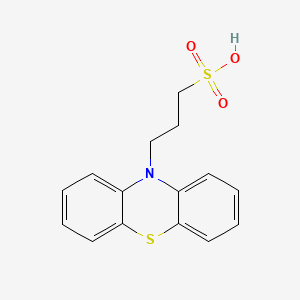
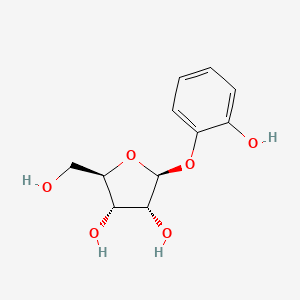
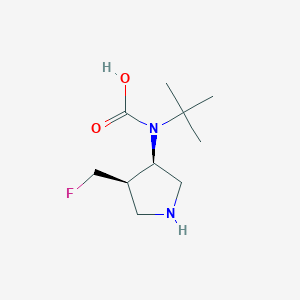
![3-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B12850399.png)

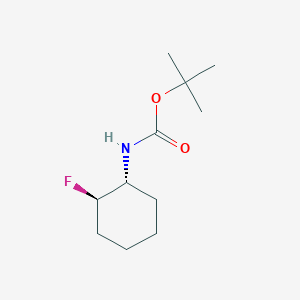

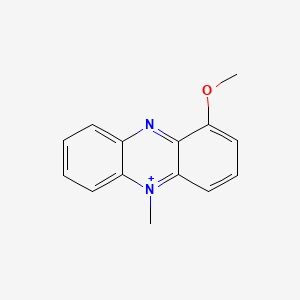

![4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)
